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Compound of Interest

Compound Name: 4-Methylphthalic anhydride

Cat. No.: B102405 Get Quote

An in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 4-methylphthalic anhydride, providing researchers, scientists,

and drug development professionals with a comprehensive reference for the structural

elucidation of this compound.

This technical guide presents a detailed analysis of the spectral data of 4-methylphthalic
anhydride (C₉H₆O₃), a key intermediate in the synthesis of various organic compounds. The

following sections provide quantitative spectral data in tabular format, detailed experimental

protocols for data acquisition, and logical diagrams illustrating the relationships between

spectroscopic techniques and structural information.

Spectroscopic Data Summary
The spectral data for 4-methylphthalic anhydride, acquired through ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry, are summarized below. These data points are crucial for

the verification and characterization of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of 4-Methylphthalic Anhydride[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.96 d 1H Aromatic H

7.91 s 1H Aromatic H

7.82 d 1H Aromatic H

2.54 s 3H -CH₃

Table 2: ¹³C NMR Spectral Data of 4-Methylphthalic Anhydride

Chemical Shift (δ) ppm Assignment

164.2 C=O

163.9 C=O

148.1 Aromatic C

136.2 Aromatic C-H

132.5 Aromatic C

125.4 Aromatic C-H

124.9 Aromatic C

122.8 Aromatic C-H

22.1 -CH₃

Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Peaks of 4-Methylphthalic Anhydride[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b102405?utm_src=pdf-body
https://www.benchchem.com/product/b102405?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C19438610&Mask=80
https://www.spectroscopyonline.com/view/co-bond-part-iv-acid-anhydrides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~1850 - 1800 Strong C=O stretch (symmetric)

~1790 - 1740 Strong C=O stretch (asymmetric)

~1600 Medium Aromatic C=C stretch

~1260 Strong C-O-C stretch

~900 Medium Aromatic C-H bend

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Ionization) of 4-Methylphthalic Anhydride[1][4]

m/z Relative Intensity Assignment

162 Moderate [M]⁺ (Molecular Ion)

118 High [M - CO₂]⁺

90 High [M - CO₂ - CO]⁺

89 High [M - CO₂ - CO - H]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 4-methylphthalic anhydride, a solid, can be obtained using

either solid-state NMR (ssNMR) or by dissolving the sample in a suitable deuterated solvent.

Solid-State NMR (ssNMR) Protocol:

Sample Preparation: The solid sample of 4-methylphthalic anhydride is finely powdered

and packed into a zirconia rotor.
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Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning

(MAS) probe is used.

Data Acquisition:

For ¹³C NMR, a cross-polarization magic-angle spinning (CP/MAS) experiment is typically

performed to enhance the signal of the low-abundance ¹³C nuclei.

High-power proton decoupling is applied during the acquisition of the ¹³C signal to remove

C-H dipolar coupling and improve resolution.

The MAS speed is set to an appropriate rate (e.g., 5-15 kHz) to average out anisotropic

interactions and narrow the spectral lines.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to a

suitable external standard, such as adamantane.

Solution-State NMR Protocol:

Sample Preparation: A small amount of 4-methylphthalic anhydride (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

Instrumentation: A high-resolution NMR spectrometer is used.

Data Acquisition: Standard one-dimensional pulse programs are used to acquire the ¹H and

¹³C{¹H} (proton-decoupled) spectra.

Data Processing: The data is processed similarly to the solid-state NMR data to obtain the

final spectra.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b102405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of solid 4-methylphthalic anhydride is typically obtained using the

Potassium Bromide (KBr) pellet method.[2][4]

KBr Pellet Method Protocol:

Sample Preparation:

A small amount of 4-methylphthalic anhydride (1-2 mg) is finely ground with

approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and

pestle.

The mixture is then transferred to a pellet die.

Pellet Formation: The die is placed in a hydraulic press, and pressure is applied to form a

thin, transparent pellet.

Data Acquisition:

A background spectrum of a pure KBr pellet is first recorded.

The sample pellet is then placed in the sample holder of an FT-IR spectrometer, and the

spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile

and thermally stable organic compounds like 4-methylphthalic anhydride.

Electron Ionization (EI) Mass Spectrometry Protocol:

Sample Introduction: A small amount of the solid sample is introduced into the ion source of

the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize

the sample.
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Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positive ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of information in the spectroscopic analysis of

4-methylphthalic anhydride.
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Click to download full resolution via product page

Spectroscopic analysis workflow for 4-Methylphthalic Anhydride.
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(Carbon Skeleton)
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IR:
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- Presence of C-O

Identification of Functional Groups
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MS:
- Molecular weight (m/z of M⁺)
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4-Methylphthalic Anhydride
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Logical flow for structural elucidation from spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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